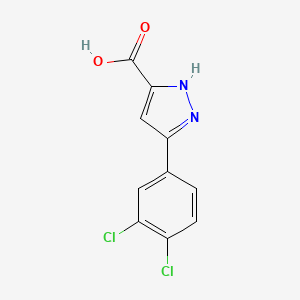

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

説明

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using 3,4-dichlorophenylboronic acid and a suitable pyrazole derivative.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents that are readily available and non-toxic are preferred to ensure a sustainable production process.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides, enabling derivatization for enhanced solubility or biological activity.

- Mechanistic Insight : The carboxylic acid reacts with alcohols under acidic conditions (Fischer esterification) or with amines via coupling agents like EDCl to form stable esters/amides .

Electrophilic Substitution

The dichlorophenyl group directs electrophilic substitution to specific positions due to its electron-withdrawing nature.

- Regioselectivity : Nitration occurs preferentially at the para position relative to the chlorine atoms .

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | 5-(3,4-Dichlorophenyl)-1H-pyrazole-3,4-dione | 85% | |

| Reduction | LiAlH₄, THF | 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-methanol | 60% |

- Key Observation : Oxidation with KMnO₄ introduces a ketone group at the 4-position of the pyrazole ring .

Cyclocondensation Reactions

The carboxylic acid group facilitates cyclization with nucleophiles to form fused heterocycles:

| Reaction Type | Reagents/Conditions | Products | Application | Source |

|---|---|---|---|---|

| Hydrazine cyclization | Hydrazine hydrate, reflux | Pyrazolo[3,4-d]pyridazin-6-one derivatives | Anticancer lead compounds |

- Example : Reaction with hydrazine yields pyrazolo[3,4-d]pyridazinone, a scaffold with demonstrated cytotoxicity against A549 lung cancer cells .

Metal Coordination

The compound acts as a ligand for transition metals, forming complexes with potential catalytic or therapeutic properties:

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | Ethanol, room temperature | Zn(II)-pyrazole carboxylate framework | High thermal stability |

- Structural Analysis : X-ray crystallography reveals bidentate coordination via the pyrazole nitrogen and carboxylate oxygen .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, forming simpler pyrazole derivatives:

| Conditions | Products | Byproducts | Source |

|---|---|---|---|

| H₂SO₄, 150°C | 5-(3,4-Dichlorophenyl)-1H-pyrazole | CO₂ |

Comparative Reactivity

A comparison with structurally similar compounds highlights the impact of substituents:

科学的研究の応用

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, have shown promise in anticancer applications. In particular, studies have demonstrated significant tumor growth reduction in xenograft models when treated with this compound. The mechanism is likely linked to its ability to interact with specific enzymes or receptors involved in cancer cell proliferation.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests that the compound may also possess similar activities, warranting further investigation into its therapeutic potential in inflammatory diseases .

Analgesic Properties

The analgesic effects of pyrazole derivatives are well-documented. Studies indicate that certain pyrazoles can modulate pain pathways, possibly through central nervous system interactions. The structure of this compound might allow it to exhibit similar analgesic properties .

Drug Design and Development

The structural features of this compound make it a candidate for drug design. The carboxylic acid group can serve as a functional handle for conjugation with other pharmacophores or for prodrug development. This versatility can facilitate the synthesis of novel compounds with enhanced efficacy and reduced side effects.

Molecular Interaction Studies

Molecular docking studies can provide insights into how this compound interacts with biological targets at the molecular level. By assessing binding affinities and specificity towards various proteins or enzymes, researchers can optimize its pharmacological profile and identify potential therapeutic applications.

作用機序

The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

5-(3,4-Dichlorophenyl)furfural: This compound shares the 3,4-dichlorophenyl group but has a different core structure (furfural instead of pyrazole).

3,4-Dichlorophenylacetic acid: This compound also contains the 3,4-dichlorophenyl group but has an acetic acid moiety instead of a pyrazole ring.

3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

Uniqueness

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole ring, a 3,4-dichlorophenyl group, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This structural configuration is critical for its biological activity, influencing its interactions with various biological targets.

The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific receptors and enzymes:

- CB1 Receptor Antagonism : Studies have shown that derivatives of pyrazole compounds can act as antagonists at the cannabinoid receptor 1 (CB1), which is implicated in metabolic regulation and appetite control. For instance, certain pyrazoline derivatives demonstrated significant body weight reduction in animal models due to their CB1 antagonistic activity .

- Histone Deacetylase Inhibition : Research indicates that pyrazole-based compounds can inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. One study reported an HDAC8 inhibitor derived from pyrazole with an IC50 of 17 nM, highlighting its potential in cancer therapy .

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties:

- Cytotoxicity : The compound has been evaluated against various cancer cell lines, demonstrating selective cytotoxic effects. For example, it exhibited high selectivity against leukemia cell lines with GI50 values in the low micromolar range .

- Antiproliferative Effects : Several studies have indicated that pyrazole derivatives can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like chlorine enhances these effects .

Antimicrobial Activity

The compound has also been tested for antibacterial properties. In vitro studies revealed that it possesses significant antibacterial activity against various pathogens, suggesting its potential as an antimicrobial agent .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several pyrazole derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The mechanism was attributed to its ability to induce apoptosis in cancer cells via the intrinsic pathway .

Study 2: CB1 Receptor Interaction

Another investigation focused on the interaction of this compound with the CB1 receptor. It was found that the compound effectively blocked the receptor's activity, leading to reduced food intake and weight loss in treated animals. This suggests potential applications in obesity management .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer | Selective cytotoxicity against leukemia cell lines |

| Antimicrobial | Significant antibacterial effects |

| CB1 Receptor Antagonism | Appetite suppression and weight loss |

| HDAC Inhibition | Potential for cancer therapy through gene regulation |

特性

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLNOKUDBRHUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404689 | |

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276684-04-9 | |

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。